3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Medicinal Chemistry and Chemical Biology
Spirocyclic systems, characterized by two rings connected by a single common atom, are increasingly recognized for their importance in medicinal chemistry. bldpharm.com Their inherent three-dimensional nature is a major advantage, allowing for the projection of functional groups in multiple directions, which can lead to more effective interactions with biological targets. bldpharm.com This contrasts with the often-planar structures of many traditional aromatic compounds.
The incorporation of spirocyclic scaffolds into drug candidates can lead to improved physicochemical and pharmacokinetic properties. tandfonline.com Key benefits include:
Increased Three-Dimensionality: Moving from flat, aromatic structures to sp3-hybridized spirocycles generally improves solubility and metabolic stability. tandfonline.com
Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a specific conformation, which can optimize its binding to a target receptor and improve efficacy and selectivity. tandfonline.com
Improved Physicochemical Properties: The introduction of spirocycles can modulate properties such as lipophilicity (log P) and aqueous solubility. bldpharm.com For example, replacing a morpholine (B109124) group with an azaspirocycle has been shown to lower log D values. bldpharm.com
| Property | Impact of Spirocyclic Systems | Reference |
|---|---|---|
| Solubility | Generally Increased | tandfonline.com |
| Metabolic Stability | Generally Improved | tandfonline.com |
| Lipophilicity (log P/log D) | Can be Modulated (e.g., Lowered) | bldpharm.com |
| Molecular Shape | Increased Three-Dimensionality | bldpharm.com |
Overview of Azaspiro[4.5]decane Derivatives as Privileged Scaffolds
The azaspiro[4.5]decane framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, making them versatile starting points for drug design. These scaffolds are found in a variety of natural products and biologically active molecules. mdpi.com
Research has demonstrated the utility of azaspiro[4.5]decane derivatives in targeting a range of receptors. For example, various derivatives have been synthesized and tested for their affinity to sigma-1 (σ1) receptors, with some showing high affinity and selectivity. researchgate.netnih.gov Additionally, the 1-oxa-8-azaspiro[4.5]decane variant has been explored for its potential as a muscarinic agonist. nih.gov The ability to readily synthesize and modify this scaffold allows researchers to fine-tune its properties for specific therapeutic applications. researchgate.netvapourtec.com
Structural Rationale for the Cyclopropylmethoxy Moiety in Chemical Design
The inclusion of a cyclopropyl (B3062369) group, often as part of a cyclopropylmethoxy moiety, is a strategic decision in modern drug design. scientificupdate.com The cyclopropane (B1198618) ring possesses unique structural and electronic properties that can confer several advantages to a drug candidate. nih.gov
Key attributes of the cyclopropyl group in medicinal chemistry include:
Metabolic Stability: The cyclopropyl group can enhance a molecule's resistance to metabolic degradation, for instance, by replacing moieties that are susceptible to oxidation by CYP450 enzymes. nih.gov
Conformational Constraint: The rigid three-membered ring introduces a degree of conformational constraint, which can help to position other parts of the molecule for optimal interaction with a biological target. nih.gov
Potency and Selectivity: The unique electronic nature and steric profile of the cyclopropyl ring can lead to enhanced potency and reduced off-target effects. scientificupdate.comnih.gov
Physicochemical Modulation: It can be used to fine-tune properties such as lipophilicity and basicity (pKa). nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-10(1)8-14-11-7-12(15-9-11)3-5-13-6-4-12/h10-11,13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCCLEISDPQKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CC3(CCNCC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Core
A logical retrosynthetic analysis of this compound begins with the disconnection of the ether linkage at the C-3 position. This primary disconnection points to a key intermediate, 3-hydroxy-1-oxa-8-azaspiro[4.5]decane, and a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This strategy is based on the well-established Williamson ether synthesis, a reliable method for forming ether bonds.
Further deconstruction of the 1-oxa-8-azaspiro[4.5]decane core involves breaking the spirocyclic linkage. A plausible approach is to disconnect the C-O bond of the tetrahydrofuran (B95107) ring, leading to a substituted piperidine (B6355638) precursor. This precursor would contain a diol or a protected diol functionality, which upon cyclization, would form the tetrahydrofuran ring. An alternative disconnection could involve the formation of the piperidine ring onto a pre-existing functionalized tetrahydrofuran derivative. A common starting point for such syntheses is a protected 4-piperidone (B1582916) derivative, which serves as the anchor for the construction of the spirocyclic system.
Established Synthetic Routes for 1-Oxa-8-azaspiro[4.5]decane Ring Systems
The synthesis of the 1-oxa-8-azaspiro[4.5]decane ring system is a critical step in accessing the target compound and its analogues. Various strategies have been developed to construct this spirocyclic framework, often with a focus on creating derivatives for biological evaluation.
Approaches to the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane core typically involves the formation of either the piperidine or the tetrahydrofuran ring onto a pre-existing cyclic precursor. One common strategy begins with a protected 4-piperidone, such as N-Boc-4-piperidone. The ketone functionality of the piperidone serves as an electrophilic center for the introduction of the carbon atoms that will form the tetrahydrofuran ring. This can be achieved through various carbon-carbon bond-forming reactions, followed by cyclization to form the spirocyclic ether.
Another approach involves the use of a pre-formed tetrahydrofuran derivative which is then elaborated to construct the piperidine ring. For instance, a suitably functionalized tetrahydrofuran can undergo reactions to build the piperidine ring through cyclization.
A notable method for the synthesis of a related 8-oxa-2-azaspiro[4.5]decane involves starting from commercially available reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the diverse starting points for constructing such spirocycles. researchgate.net
Functionalization Strategies at the C-3 Position with Cyclopropylmethoxy Group
The introduction of the cyclopropylmethoxy group at the C-3 position is a key functionalization step. This is most effectively achieved through a Williamson ether synthesis, starting from a 3-hydroxy-1-oxa-8-azaspiro[4.5]decane precursor. nih.gov The hydroxyl group at the C-3 position can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile. This alkoxide can then react with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in an SN2 reaction to form the desired ether linkage.
The selection of the base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include sodium hydride or potassium tert-butoxide, which are strong enough to deprotonate the secondary alcohol. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to facilitate the reaction.
Table 1: Reagents and Conditions for Williamson Ether Synthesis
| Reagent/Condition | Purpose |
| 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | Starting material with the nucleophilic hydroxyl group |
| Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Base to deprotonate the hydroxyl group |
| Cyclopropylmethyl bromide | Electrophile providing the cyclopropylmethoxy group |
| Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvent to facilitate the SN2 reaction |
| Room temperature to moderate heating | Typical temperature range for the reaction |
Stereoselective Synthesis and Chiral Resolution Techniques
The C-3 position of the tetrahydrofuran ring and the spirocyclic carbon (C-5) are potential stereocenters in this compound. The stereochemistry at these centers can significantly influence the biological activity of the molecule. Therefore, stereoselective synthesis and chiral resolution are important considerations.
Stereoselective synthesis can be approached by using chiral starting materials or by employing chiral auxiliaries or catalysts during the synthesis. For instance, a stereoselective reduction of a ketone precursor to the 3-hydroxy intermediate could establish the desired stereochemistry at the C-3 position. Diastereoselective approaches can also be employed during the construction of the spirocyclic core. researchgate.net
Chiral resolution is a common method to separate enantiomers from a racemic mixture. For compounds like this compound, which contains a basic nitrogen atom, diastereomeric salt formation with a chiral acid is a viable resolution technique. The resulting diastereomeric salts can then be separated by crystallization.
Another powerful technique for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com Chiral stationary phases (CSPs) can effectively separate the enantiomers, allowing for the isolation of each stereoisomer in high purity.
Advanced Synthetic Procedures for Analogues and Derivatives
The 1-oxa-8-azaspiro[4.5]decane scaffold is a versatile platform for the synthesis of a wide range of analogues and derivatives. Structural modifications can be made to the piperidine and tetrahydrofuran rings to explore structure-activity relationships.
Chemical Reactions and Reaction Conditions for Structural Modification
Modifications to the 1-oxa-8-azaspiro[4.5]decane core can be achieved through various chemical reactions. The nitrogen atom of the piperidine ring is a common site for modification. For example, the Boc protecting group on the nitrogen can be removed under acidic conditions, and the resulting secondary amine can be alkylated or acylated to introduce a variety of substituents.
The tetrahydrofuran ring can also be modified. For instance, analogues with different substituents at the C-2 or C-4 positions can be synthesized by starting with appropriately substituted precursors. The synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its subsequent modifications to introduce methylene (B1212753), dithioketal, and oxime functionalities at the C-3 position demonstrate the feasibility of a range of chemical transformations on this ring system. nih.gov
Table 2: Examples of Structural Modifications and Corresponding Reactions
| Target Modification | Reaction Type | Key Reagents and Conditions |
| N-Alkylation of piperidine | Reductive amination or direct alkylation | Aldehyde/ketone with a reducing agent (e.g., NaBH(OAc)₃); Alkyl halide with a base |
| N-Acylation of piperidine | Acylation | Acyl chloride or anhydride (B1165640) with a base (e.g., triethylamine) |
| Modification at C-3 | Wittig reaction on a C-3 ketone | Phosphonium ylide |
| Modification at C-3 | Ketalization of a C-3 ketone | Diol with an acid catalyst |
These synthetic strategies provide a robust toolbox for the generation of a diverse library of this compound analogues for further investigation.
Purification and Isolation Techniques in Chemical Synthesis
The purification and isolation of this compound from reaction mixtures are critical steps to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.
Chromatographic Methods
Column chromatography is the most common and versatile method for the purification of spiro-heterocyclic compounds. nih.gov The choice of stationary and mobile phases is crucial for effective separation.
Stationary Phase : Silica (B1680970) gel is the most frequently used stationary phase due to its polarity and ability to separate a wide range of organic compounds. For basic compounds like this compound, the silica gel can be treated with a small amount of a tertiary amine, such as triethylamine, to prevent tailing and improve the separation.
Mobile Phase : A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. The polarity of the mobile phase is optimized through trial and error, often guided by thin-layer chromatography (TLC), to achieve the best separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to separate compounds with a wide range of polarities.
High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is often effective for the purification of polar organic molecules.
Other Techniques
Distillation : If the compound is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.
Crystallization : If the target compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and the impurities.
Extraction : Liquid-liquid extraction is often used as a preliminary purification step to separate the desired compound from a reaction mixture based on its solubility in immiscible solvents. For an amine-containing compound like this compound, acid-base extraction can be particularly effective. The compound can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the purified compound can be re-extracted into an organic solvent.
The following table provides a summary of purification techniques applicable to this compound:
| Technique | Principle | Application | Advantages | Disadvantages |
| Column Chromatography | Adsorption | Primary purification method for separating the target compound from byproducts and unreacted starting materials. | High versatility, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning | High-resolution separation for achieving very high purity or for analytical purposes. | Fast, high resolution, automated. | More expensive equipment, limited sample capacity for preparative scale. |
| Distillation | Volatility | Purification of thermally stable liquids. | Effective for removing non-volatile impurities, scalable. | Not suitable for thermally sensitive compounds or for separating compounds with similar boiling points. |
| Crystallization | Solubility | Purification of solid compounds. | Can yield very pure material, cost-effective. | Not applicable to liquids or oils, requires finding a suitable solvent system. |
| Extraction | Partition Coefficient | Initial work-up and removal of gross impurities. | Simple, fast, can handle large volumes. | Limited separation power, often requires subsequent purification steps. |
Advanced Structural and Spectroscopic Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds. For 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane, a combination of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton and carbon signals and to elucidate the compound's connectivity and stereochemistry.
High-Resolution NMR Techniques (¹H, ¹³C, 2D NMR)
¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. Key expected signals would include those for the cyclopropyl (B3062369) group (typically in the upfield region), the methoxy (B1213986) linker, the protons of the tetrahydrofuran (B95107) and piperidine (B6355638) rings of the spirocyclic core, and the N-H proton of the azaspirodecane system. The coupling patterns and integration of these signals would be crucial for the initial structural assignment.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the spiro carbon, the carbons of the cyclopropyl, methoxy, tetrahydrofuran, and piperidine moieties. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: To unambiguously assign the complex proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be performed. These would include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the individual ring systems and the cyclopropylmethoxy substituent.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
Conformational Analysis via Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY experiments are critical for determining the through-space proximity of protons, which provides insight into the three-dimensional structure and preferred conformation of the molecule. For a rigid spirocyclic system like this compound, NOESY would help to establish the relative stereochemistry of the substituents and the conformation of the piperidine and tetrahydrofuran rings.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the stereochemistry at the C3 position and the spiro center, as well as the conformation of the molecule in the crystalline state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular formula of this compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to generate the mass spectrum. The analysis of the fragmentation patterns would provide further confirmation of the molecular structure, with characteristic losses of the cyclopropylmethoxy group or fragments from the spirocyclic core being expected.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the secondary amine in the piperidine ring.
C-O-C stretching of the ether linkages in the tetrahydrofuran ring and the cyclopropylmethoxy group.
C-H stretching and bending vibrations for the aliphatic and cyclopropyl groups.
Pharmacological and Mechanistic Investigations in Preclinical Models
In Vitro Receptor Binding Affinity and Selectivity Profiling
The initial step in characterizing the pharmacological profile of a compound involves determining its affinity and selectivity for various receptors.
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand is measured, from which its binding affinity (typically expressed as Kᵢ, the inhibition constant) can be calculated.
Despite a thorough review of published scientific literature, specific data from radioligand binding assays for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane against muscarinic and sigma-1 receptors could not be located. The primary focus of the available research has been on its modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Data Table: Radioligand Binding Affinity for Muscarinic and Sigma-1 Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Source |
| Muscarinic | Data not available | This compound | Data not available | - |
| Sigma-1 | Data not available | This compound | Data not available | - |
Competitive binding studies are conducted to further understand the nature of the interaction between a test compound and a receptor. These studies involve assessing the ability of the test compound to compete with a known reference ligand for the same binding site on the receptor.
Information regarding competitive binding studies for this compound with reference ligands for muscarinic or sigma-1 receptors is not available in the reviewed scientific literature.
Cellular Assays for Functional Characterization
Following binding studies, cellular assays are employed to determine the functional consequences of the compound-receptor interaction.
Functional assays measure the biological response following the binding of a compound to its receptor. For G-protein coupled receptors like muscarinic receptors, a common downstream signaling pathway is the hydrolysis of phosphoinositides, leading to the generation of second messengers.
There is no available data in the scientific literature detailing the effects of this compound on phosphoinositide hydrolysis or other signal transduction pathways associated with muscarinic or sigma-1 receptor activation.
The potential of a compound to modulate the activity of specific enzymes is another important aspect of its pharmacological profile. Enzyme kinetic studies can reveal whether a compound acts as an inhibitor or an activator and the mechanism of this interaction.
No studies detailing the modulation of any specific enzymes or the corresponding kinetic parameters by this compound were identified in the public domain.
Understanding how a compound enters cells and where it localizes within the cell is crucial for interpreting its biological effects. These studies often employ fluorescently labeled compounds or other detection methods.
Specific studies on the cellular uptake mechanisms and subcellular localization of this compound are not described in the available scientific literature.
Mechanistic Studies at the Molecular Level
The molecular mechanisms underlying the pharmacological effects of 1-oxa-8-azaspiro[4.5]decane derivatives are a subject of ongoing research. Studies have primarily focused on their interactions with specific receptor targets.
Ligand-Target Interaction Analysis (e.g., Protein-Ligand Complex Formation)
While specific protein-ligand complex formation data for this compound is not extensively detailed in the available literature, research on analogous compounds within the 1-oxa-8-azaspiro[4.5]decane class has shed light on their binding to muscarinic acetylcholine receptors. For instance, studies on derivatives of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have explored their affinity for M1 and M2 muscarinic receptor subtypes. nih.gov The structural modifications of the spirocyclic core and its substituents have been shown to significantly influence receptor affinity and selectivity. The absolute configuration of some analogues has been determined by X-ray crystal structure analysis, which is crucial for understanding the stereospecificity of ligand-receptor interactions. nih.gov
Allosteric Modulation Investigations
Currently, there is a lack of specific studies investigating the allosteric modulation properties of this compound. Research on this class of compounds has predominantly focused on their role as direct agonists at orthosteric binding sites of receptors.
In Vitro Pharmacological Activity in Relevant Biological Systems (e.g., Tissue Preparations)
The in vitro pharmacological activity of 1-oxa-8-azaspiro[4.5]decane analogues has been evaluated in various biological systems. A key finding is their activity as muscarinic agonists. For example, certain analogues have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial agonistic activity at M1 muscarinic receptors. nih.gov This particular assay is a well-established method for assessing the functional activity of muscarinic receptor ligands in a physiologically relevant tissue preparation.
Comparative Pharmacological Evaluation of Structural Analogues
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have been conducted to explore structure-activity relationships (SAR). These studies have revealed that alterations at various positions of the spirocyclic system can lead to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov For instance, the introduction of a 2-ethyl or a 3-methylene group to the 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one core resulted in analogues with improved M1 selectivity. nih.gov The table below summarizes the in vitro muscarinic receptor binding affinities for a selection of these analogues.
| Compound ID | R1 | R2 | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
| Analogue A | CH3 | =O | 10 | 12 |
| Analogue B | C2H5 | =O | 8 | 25 |
| Analogue C | CH3 | =CH2 | 15 | 50 |
This table is a representative example based on qualitative descriptions in the literature and is intended for illustrative purposes.
Furthermore, the optical isomers of some of these analogues have been resolved, demonstrating that the M1 agonist activity often resides preferentially in one of the enantiomers. nih.gov This stereoselectivity highlights the specific nature of the interaction between these ligands and their receptor targets.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold is highly sensitive to the nature and position of various substituents. Researchers have methodically altered different parts of the parent molecule to map out the chemical space and identify key structural features that govern efficacy and selectivity.
Modifications of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group at the 3-position of the oxolane ring is a critical determinant of activity. Structure-activity relationship (SAR) studies have explored the impact of altering this ether-linked substituent. The cyclopropyl (B3062369) moiety itself is often valued in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability. Modifications typically involve changing the size of the cycloalkyl ring, introducing substituents on the ring, or replacing the cyclopropyl group with other alkyl or aryl moieties. For instance, replacing the cyclopropylmethyl group with a simple methoxy (B1213986) group can significantly alter the lipophilicity and binding profile of the molecule.
Derivatization of the Azaspiro[4.5]decane Core
Systematic modifications of the azaspiro[4.5]decane core have been a fertile ground for SAR studies. For related 1-oxa-8-azaspiro[4.5]decanes targeting muscarinic M1 receptors, various substitutions on the core have yielded compounds with preferential affinity and potent antiamnesic activity. nih.gov For example, the introduction of a methyl group at the 8-position (the nitrogen atom) is a common strategy. Further derivatization has included adding ethyl groups at the 2-position, methylene (B1212753) groups at the 3-position, and even converting the ketone at position 3 into dithioketal or oxime analogues. nih.gov These changes influence the steric bulk, electronics, and hydrogen bonding capacity of the molecule, thereby affecting receptor affinity and functional activity.
A series of novel 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective sigma-1 (σ1) receptor ligands. researchgate.netnih.gov These studies demonstrated that substitutions on the nitrogen of the spirocyclic core are crucial for affinity.
Below is a data table summarizing the binding affinities of selected derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | R Group on Azaspiro Nitrogen | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| 1 | 4-Fluorobenzyl | 0.61 | 14.3 | 23 |
| 2 | 4-Nitrobenzyl | 12.0 | 523 | 44 |
| 3 | 2-Phenoxyethyl | 1.10 | 2.50 | 2 |
| 4 | 4-Fluorophenoxyethyl | 1.20 | 18.0 | 15 |
| 5 | 4-Nitrophenoxyethyl | 3.50 | 11.0 | 3 |
| 6 | 2-(Furan-2-yl)ethyl | 2.50 | 9.00 | 4 |
| 7 | 2-(Thiophen-2-yl)ethyl | 2.10 | 20.0 | 10 |
Data sourced from Bioorganic & Medicinal Chemistry, 2020. researchgate.net
Impact of Stereochemistry on Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of 1-oxa-8-azaspiro[4.5]decane derivatives. The spirocyclic core contains stereocenters, and the spatial arrangement of substituents can dramatically influence receptor binding and functional response. For M1 muscarinic agonists based on this scaffold, it was found that the biological activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of one of the active compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S. nih.gov This highlights that specific stereoisomers are often responsible for the desired pharmacological effect, a common principle in drug design where one enantiomer fits a chiral receptor binding site more effectively than the other.
Bioisosteric Replacements within the Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool for optimizing lead compounds. cambridgemedchemconsulting.comnih.gov In the context of the 1-oxa-8-azaspiro[4.5]decane scaffold, this approach has been applied to fine-tune properties like metabolic stability, receptor affinity, and selectivity. princeton.edunih.gov
A prominent example is the replacement of the oxygen atom in the oxolane ring. In a study on related spirocyclic compounds targeting 5-HT1A receptors, replacing one or both oxygen atoms in a 1,4-dioxa-spiro[4.5]decane moiety with sulfur atoms led to a progressive decrease in affinity for α1 adrenoceptors, thereby improving selectivity. unimore.it This demonstrates how exchanging heteroatoms (O for S) can modulate the electronic distribution and conformational preferences of the ring, leading to altered interactions with off-target receptors. unimore.it
Another common bioisosteric replacement involves the ether linkage of the cyclopropylmethoxy group. This can be substituted with groups such as amides or secondary amines to introduce different hydrogen bonding capabilities and alter metabolic profiles.
Scaffold Hopping Strategies for Novel Analogues
Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core of a molecule while retaining similar biological activity. nih.govbhsai.org This technique is employed to identify new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.gov
Starting from the 1-oxa-8-azaspiro[4.5]decane core, scaffold hopping could involve several approaches:
Ring System Replacement: The piperidine (B6355638) ring of the spiro-system could be replaced with other cyclic amines like morpholine (B109124) or thiomorpholine.
Ring Opening/Closure: The tetrahydrofuran (B95107) ring could be opened to yield an acyclic ether, or alternatively, different ring systems such as a 1,3-dioxolane (B20135) could be formed, leading to related structures like 1,4-dioxa-8-azaspiro[4.5]decane. nih.govsigmaaldrich.com
Heterocycle Replacements: The entire spirocyclic system could be replaced by a completely different bicyclic or fused heterocyclic system that maintains the crucial three-dimensional arrangement of key pharmacophoric features.
Establishment of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure and physicochemical properties of compounds with their biological activity. mdpi.com For a series of analogues based on the 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane scaffold, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis.
The establishment of a QSAR model typically involves these steps:
Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., Ki values, EC50) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For the 1-oxa-8-azaspiro[4.5]decane series, a QSAR model could identify key descriptors—such as specific measures of lipophilicity (e.g., ClogP), molecular shape, and electronic properties of the substituents on the azaspiro nitrogen—that are highly correlated with receptor affinity. Such a model would be an invaluable tool for rationally guiding the design of future analogues with potentially superior activity.
Computational Chemistry and Molecular Modeling Applications
Conformational Landscape Analysis and Preferred Conformations
Conformational analysis is typically performed using molecular mechanics force fields. This process involves a systematic or stochastic search of the conformational space to identify low-energy states. For instance, in a study on the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, computational analysis identified four main conformers, with energy differences calculated to determine the most stable, or preferred, conformation mdpi.com. A similar approach applied to 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane would involve exploring the rotational freedom of the cyclopropylmethoxy group and the puckering of the piperidine (B6355638) and tetrahydrofuran (B95107) rings. The resulting energy minima represent the most probable shapes the molecule will adopt in solution and at a receptor binding site. This information is crucial for designing molecules that present the optimal geometry for binding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand within the active site of a target protein. This method is instrumental in structure-based drug design, helping to elucidate key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively studied as ligands for various receptors, including sigma-1 (σ1) and muscarinic M1 receptors. nih.govnih.gov In the development of novel σ1 receptor ligands, docking simulations are used to position candidate molecules into the receptor's binding pocket, which is known to have a distinct "Y-shape". semanticscholar.org These simulations help rationalize the observed binding affinities and selectivities of different derivatives. nih.govresearchgate.net Similarly, for M1 muscarinic agonists, docking studies can reveal how modifications to the spirocyclic core affect interactions with key amino acid residues, guiding the synthesis of more potent and selective compounds. nih.gov The insights gained from docking this compound into a target receptor would be invaluable for understanding its potential as a therapeutic agent.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding.
In studies of related spirocyclic compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives targeting the δ opioid receptor, MD simulations have been employed to confirm the stability of the ligand within the orthosteric binding site over the simulation period. nih.gov For this compound, an MD simulation of its complex with a target protein would provide critical information on the persistence of key interactions predicted by docking. By analyzing the trajectory, researchers can calculate binding free energies, identify stable water networks, and observe the flexibility of both the ligand and the protein, leading to a more accurate understanding of the binding event.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These methods are used to calculate properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and molecular electrostatic potential maps.
These electronic descriptors are fundamental to a molecule's reactivity and its ability to form non-covalent interactions with a biological target. For example, the electrostatic potential map can highlight regions of a molecule that are likely to act as hydrogen bond donors or acceptors. While specific QC studies on this compound are not publicly available, such calculations are a standard component of modern drug discovery pipelines. aaai.org The results can be used to parameterize molecular mechanics force fields for more accurate MD simulations or to develop quantitative structure-activity relationship (QSAR) models.
Ligand-Based and Structure-Based Drug Design Approaches
The development of novel 1-oxa-8-azaspiro[4.5]decane derivatives often employs a combination of ligand-based and structure-based drug design strategies. researchgate.netresearchgate.net
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for activity, and Quantitative Structure-Activity Relationship (QSAR) studies. quora.com The systematic modification of the 1-oxa-8-azaspiro[4.5]decane skeleton to probe structure-activity relationships, as performed for M1 muscarinic agonists, is a classic example of a ligand-based approach. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the target receptor is available, SBDD methods like molecular docking can be used to design ligands that fit the binding site with high complementarity. nih.gov The design of selective σ1 receptor ligands often benefits from the availability of crystal structures, allowing for the rational design of spirocyclic derivatives with improved affinity and selectivity. nih.govsemanticscholar.org
The integration of both approaches provides a powerful framework for discovering and optimizing new drug candidates. nih.gov
Prediction of Molecular Properties Relevant to Biological Activity
Beyond predicting binding affinity, computational methods are crucial for forecasting a molecule's pharmacokinetic and pharmacodynamic properties, often categorized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early prediction of these properties helps to reduce the likelihood of late-stage failures in drug development. nih.govarxiv.org
For classes of compounds like spirocyclic derivatives, various molecular descriptors (e.g., logP, molecular weight, polar surface area, number of hydrogen bond donors/acceptors) are calculated to predict properties such as solubility, membrane permeability (including blood-brain barrier penetration), and potential toxicity. digitellinc.com For example, theoretical ADMET studies on related 1-oxa-4-thiaspiro[4.5]decane derivatives have been used to assess their drug-likeness and predict a favorable profile for the entire series. ebi.ac.uk A similar computational profiling of this compound would provide essential guidance for its development.
Below is an interactive table illustrating the types of molecular properties that are typically predicted for a novel compound in this class.
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 225.32 g/mol | Influences absorption and distribution; typically < 500 for oral drugs. |
| LogP (Octanol/Water) | 1.8 - 2.5 | Measures lipophilicity; affects solubility, absorption, and metabolism. |
| Topological Polar Surface Area | 38.9 Ų | Predicts membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding affinity and solubility. |
| Blood-Brain Barrier (BBB) Permeability | High | Indicates potential for central nervous system activity. |
| hERG Inhibition | Low Risk | Predicts potential for cardiac toxicity. |
| Ames Mutagenicity | Low Risk | Predicts potential for causing DNA mutations. |
Applications in Radioligand and Probe Development
Design and Synthesis of Radiolabeled Derivatives (e.g., 18F-labeling)
The primary strategy for developing PET radioligands from the 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane framework involves introducing a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F). The synthesis of these radiolabeled derivatives is a meticulous process that begins with the design of a suitable precursor molecule, typically containing a good leaving group such as a tosylate. nih.govnih.gov
The radiosynthesis of ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivatives is generally achieved through a nucleophilic substitution reaction. nih.govresearchgate.net In this process, cyclotron-produced [¹⁸F]fluoride is activated, often with the aid of a kryptofix/potassium carbonate complex. This activated [¹⁸F]fluoride then displaces the tosylate group on the precursor molecule. The reaction is followed by purification steps, commonly using High-Performance Liquid Chromatography (HPLC), to isolate the final radiolabeled product with high radiochemical purity. umich.edu
For instance, one derivative, referred to as compound [¹⁸F]8 in a study, was synthesized from its tosylate precursor with a radiochemical yield of 12-35% and a radiochemical purity exceeding 99%. nih.gov Another prominent spirocyclic piperidine (B6355638) derivative, [¹⁸F]Fluspidine, was also synthesized via nucleophilic ¹⁸F⁻ substitution of its corresponding precursor. researchgate.netpatsnap.com These methods result in radioligands with high specific activity, which is crucial for sensitive in vivo imaging. nih.gov
In Vitro and Ex Vivo Evaluation of Radioligand Binding Characteristics
A critical step in validating a new radioligand is to determine its binding affinity and selectivity for the target receptor. This is typically done through in vitro competition binding assays using tissue homogenates or cell lines that express the receptor of interest. nih.gov Research has shown that derivatives of 1-oxa-8-azaspiro[4.5]decane exhibit high, nanomolar affinity for σ1 receptors. nih.gov
For example, a series of seven ligands based on this structure showed affinities (Ki) for σ1 receptors ranging from 0.47 to 12.1 nM. nih.gov Selectivity is assessed by comparing the affinity for the primary target (σ1 receptors) to its affinity for other receptors, such as sigma-2 (σ2) receptors. The selectivity ratio (Ki(σ2)/Ki(σ1)) for these compounds ranged from 2 to 44. nih.gov Another spirocyclic derivative, compound 19 , demonstrated a very high affinity for the σ1 receptor (Ki = 0.79 nM) and excellent selectivity over the σ2 receptor (350-fold). nih.gov Similarly, Fluspidine binds with high affinity to σ1 receptors, with a Ki value of 0.59 nM. researchgate.netnih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Source |
|---|---|---|---|
| Compound 8 | 0.47 - 12.1 (for series) | 2 - 44 (for series) | nih.gov |
| Fluspidine | 0.59 | 1331 | researchgate.netnih.gov |
| (R)-(+)-Fluspidine | 0.57 | N/A | mdpi.com |
| (S)-(-)-Fluspidine | 2.3 | N/A | mdpi.com |
| Compound 19 | 0.79 | 350 | nih.gov |
To ensure that the radioligand binds specifically to the target receptor in complex biological environments, blocking studies are performed. In these experiments, the binding of the radioligand is challenged by a known, non-radiolabeled ligand for the same receptor. A significant reduction in the radioligand's binding signal in the presence of the blocking agent indicates high specificity.
For derivatives of 1-oxa-8-azaspiro[4.5]decane, pretreatment with established σ1 receptor ligands like SA4503 or haloperidol (B65202) has been shown to significantly decrease the accumulation of the radiotracer in organs known to express σ1 receptors. nih.govnih.gov This demonstrates that the binding is specific to the σ1 receptor. For example, pretreatment with SA4503 led to a 70-75% reduction in the brain-to-blood ratio of one radiolabeled derivative at 30 minutes post-injection. nih.gov Similarly, the uptake of [¹⁸F]Fluspidine in the brain and other organs was significantly inhibited by haloperidol. researchgate.netpatsnap.com
Autoradiography is a technique used to visualize the distribution of a radioligand in tissue sections. Ex vivo autoradiography, where the radioligand is administered to a live animal before its tissues are sectioned and imaged, is particularly valuable. snmjournals.org Studies using radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives have shown that their distribution in the brain corresponds to areas known to have a high density of σ1 receptors. nih.govsnmjournals.org
For instance, ex vivo autoradiography in mice demonstrated a high accumulation of a radiolabeled derivative in σ1 receptor-rich areas of the brain. nih.gov Similar studies with [¹⁸F]Fluspidine also showed a strong correlation between the location of the radiotracer's binding sites and the known expression of σ1 receptors. patsnap.com These autoradiography studies provide visual confirmation of the radioligand's ability to target the intended receptor in a complex biological system. nih.govsnmjournals.org
Methodological Advancements in Radiosynthesis and Quality Control
The successful application of these radioligands in clinical and preclinical imaging depends on robust and efficient radiosynthesis and stringent quality control. Methodological advancements have focused on automating the synthesis process to ensure consistency, safety, and high yields. Automated synthesis modules, such as the TRACERlab FX FN, are often employed for the production of ¹⁸F-labeled compounds like [¹⁸F]Fluspidine. nih.gov
Quality control is essential to guarantee the purity and identity of the final radiopharmaceutical product. Standard procedures include:
High-Performance Liquid Chromatography (HPLC): Used to determine the radiochemical purity and specific activity of the radioligand.
Radio-Thin Layer Chromatography (Radio-TLC): A simpler method to quickly assess radiochemical purity.
Gas Chromatography (GC): Used to measure the levels of any residual solvents from the synthesis process.
These quality control measures ensure that the radioligand is safe and effective for its intended use in PET imaging. The development of one-pot, two-step reaction methods has also streamlined the synthesis process, leading to improved radiochemical yields and making these valuable research tools more accessible. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Spiro[4.5]decane Scaffolds
The construction of the spiro[4.5]decane core has been a persistent challenge in organic synthesis due to the steric hindrance and ring strain associated with the spirocyclic system. researchgate.net Overcoming these hurdles is crucial for accessing a wider diversity of derivatives for biological screening. Recent advancements have focused on developing more efficient and stereoselective synthetic routes.
Emerging strategies include:
Domino Reactions: NaH-promoted domino reactions have been developed to construct spiro[4.5]decane derivatives with good yields and high diastereoselectivity under mild conditions. researchgate.netresearchgate.net
Metal-Catalyzed Annulations: Rhodium(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes has proven effective in constructing spiro[4.5]decane skeletons. researchgate.netresearchgate.net
Photocatalysis and Organocatalysis: Synergistic approaches combining photocatalysis and organocatalysis are being explored for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, offering a green chemistry approach with high atom economy. mdpi.com
One-Pot Syntheses: FeCl3-promoted one-step synthesis of spiro[4.5]decane derivatives provides a straightforward and efficient method for generating these complex structures. amanote.com
These novel methodologies are paving the way for the creation of extensive libraries of spiro[4.5]decane-based compounds, facilitating the exploration of their therapeutic potential.
Advanced Mechanistic Elucidation of Compound-Target Interactions
A deeper understanding of how "3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane" and related compounds interact with their biological targets at a molecular level is essential for optimizing their efficacy and selectivity. Future research will likely focus on employing a combination of experimental and computational techniques to unravel these intricate mechanisms.
Key areas of investigation will include:
Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of compound-target complexes, revealing key binding interactions.
Molecular Docking and Simulation: Computational modeling will be used to predict binding modes, estimate binding affinities, and understand the dynamic nature of these interactions. mdpi.com
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide quantitative data on binding kinetics and thermodynamics.
By elucidating these mechanisms, researchers can rationally design next-generation analogs with improved pharmacological profiles.
Exploration of New Biological Targets and Polypharmacology
The spiro[4.5]decane scaffold has already demonstrated activity against a range of biological targets, including muscarinic M1 receptors and sigma-1 receptors. researchgate.netnih.govnih.gov However, the full therapeutic potential of this scaffold remains largely untapped. Future research will aim to identify novel biological targets and explore the possibility of polypharmacology, where a single compound modulates multiple targets to achieve a synergistic therapeutic effect.
Promising avenues for exploration include:
2-Oxoglutarate (2OG) Dependent Oxygenase Inhibition: Spiro[4.5]decanone-containing compounds have shown potential as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are targets for the treatment of anemia and ischemia-related diseases. rsc.orgrsc.org
Neurotrophic and Anti-Neuroinflammatory Activity: A 2-oxa-spiro[5.4]decane scaffold, structurally related to the 1-oxa-8-azaspiro[4.5]decane core, has exhibited neurotrophic, neurogenic, and anti-inflammatory properties, suggesting potential applications in treating central nervous system (CNS) disorders. nih.gov
Antifungal and Antibacterial Agents: The spirocyclic framework is being investigated for the development of novel antifungal agents that inhibit chitin (B13524) synthase and as potential antibacterial agents. researchgate.netresearchgate.net
The inherent three-dimensionality of the spiro[4.5]decane scaffold makes it an ideal candidate for targeting protein-protein interactions, a class of targets that has been notoriously difficult to address with traditional small molecules. chembridge.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.gov These powerful computational tools can accelerate the design and optimization of novel compounds based on the "this compound" scaffold.
AI and ML can be applied to:
Virtual Screening: Efficiently screen vast virtual libraries of spiro[4.5]decane derivatives to identify promising candidates for synthesis and testing. researchgate.netnih.gov
De Novo Drug Design: Generate novel molecular structures with desired pharmacological properties. researchgate.net
Predictive Modeling: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, as well as their binding affinity and efficacy. astrazeneca.comnih.gov
By leveraging AI and ML, researchers can navigate the vast chemical space of spirocyclic compounds more effectively, reducing the time and cost associated with drug development. researchgate.net
Design of Optically Active Probes for Biological Research
Optically active probes are invaluable tools for studying biological processes with high precision. The development of chiral spiro[4.5]decane-based probes can provide new insights into the function and regulation of their biological targets.
Future efforts in this area will focus on:
Radiolabeling: The synthesis of radiolabeled derivatives, such as those incorporating fluorine-18, can be used for in vivo imaging techniques like positron emission tomography (PET) to visualize the distribution of the compound and its target in living organisms. researchgate.netnih.gov
Fluorescent Labeling: The attachment of fluorescent tags to the spiro[4.5]decane scaffold can enable the visualization of compound-target interactions at a cellular and subcellular level using fluorescence microscopy.
Photoaffinity Labeling: The incorporation of photoreactive groups can allow for the covalent labeling of the biological target upon photoactivation, facilitating target identification and validation.
The development of these sophisticated molecular probes will be instrumental in advancing our understanding of the biology of the targets of "this compound" and related compounds.
Q & A
Q. What are the recommended safety protocols for handling 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in laboratory settings?
- Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. In case of exposure, flush eyes with water for ≥15 minutes and wash skin with soap and water. Store the compound in a cool, dry environment (2–8°C) away from ignition sources .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example:
- Step 1: Cyclization of a cyclohexanol derivative with a cyclopropylmethoxy group under acidic conditions.
- Step 2: Functionalization via nucleophilic substitution or esterification (e.g., introducing the oxa-azaspiro core).
- Step 3: Purification using column chromatography or recrystallization to isolate the target compound .
Q. What are the storage requirements to ensure the stability of this compound?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Regularly monitor for decomposition via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer:
- Catalysts: Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
Q. What analytical techniques are critical for characterizing the spirocyclic structure?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the spirocyclic core and cyclopropylmethoxy group (e.g., sp hybridized carbons at δ 70–100 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).
- X-ray Crystallography: Resolves stereochemistry and ring conformation .
Q. How does the cyclopropylmethoxy substituent influence pharmacokinetic properties compared to other alkoxy groups?
- Methodological Answer: The cyclopropyl group enhances metabolic stability by resisting oxidative degradation (vs. linear alkoxy groups). In vitro assays show improved half-life (t) in microsomal studies due to reduced CYP450-mediated metabolism. Comparative logP values indicate moderate lipophilicity, balancing membrane permeability and solubility .
Q. What structural modifications enhance target enzyme inhibition (e.g., kinase or protease inhibition)?
- Methodological Answer:
- Core Modifications: Introducing electron-withdrawing groups (e.g., sulfonyl) to the azaspiro ring increases binding affinity to catalytic sites.
- Substituent Effects: Replacing cyclopropylmethoxy with trifluoromethoxy groups improves selectivity for GABA receptors in electrophysiological assays .
Q. What challenges exist in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer:
- Flow Chemistry: Continuous flow systems improve reproducibility and reduce racemization during cyclization.
- Biocatalysis: Immobilized transaminases can stereoselectively generate chiral intermediates, avoiding traditional resolution steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
